An In-depth Technical Guide to the Synthesis and Characterization of Glycocholic Acid-d5
An In-depth Technical Guide to the Synthesis and Characterization of Glycocholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic Acid-d5, a deuterated internal standard crucial for accurate quantification of glycocholic acid in various biological matrices. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.
Introduction
Glycocholic acid is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218). It plays a vital role in the emulsification and absorption of dietary fats and lipids. Accurate measurement of glycocholic acid levels is essential for diagnosing and monitoring hepatobiliary diseases. Glycocholic Acid-d5, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for mass spectrometry-based quantification, offering similar chemical and physical properties to the endogenous analyte but with a distinct mass-to-charge ratio. This guide details the synthetic route to obtain Glycocholic Acid-d5 and the analytical methods for its characterization.
Synthesis of Glycocholic Acid-d5
The synthesis of Glycocholic Acid-d5 is a multi-step process that involves the preparation of deuterated precursors followed by a coupling reaction and purification. The primary route involves the synthesis of deuterated cholic acid and deuterated glycine, which are then conjugated to form the final product.
Synthesis of Precursors
2.1.1. Synthesis of Cholic Acid-d4 (2,2,4,4-tetradeutero-cholic acid)
A common method for the deuteration of cholic acid involves base-catalyzed hydrogen-deuterium exchange at the alpha positions to the keto groups of a 3,7,12-triketo intermediate.
Experimental Protocol:
-
Oxidation of Cholic Acid: Cholic acid is oxidized to 3,7,12-triketocholanic acid using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).
-
Deuteration: The resulting 3,7,12-triketocholanic acid is subjected to base-catalyzed deuteration using a deuterated solvent such as deuterium oxide (D₂O) with a base like sodium deuteroxide (NaOD). The reaction is typically heated to facilitate the exchange of the enolizable protons at the C-2 and C-4 positions for deuterium.
-
Reduction: The deuterated 3,7,12-triketocholanic acid is then reduced back to cholic acid-d4 using a reducing agent like sodium borohydride (B1222165) in an appropriate solvent. This step regenerates the hydroxyl groups at the 3, 7, and 12 positions.
-
Purification: The final product, Cholic Acid-d4, is purified by recrystallization or column chromatography.
2.1.2. Synthesis of Glycine-d5
Glycine-d5 can be synthesized through various methods, including the Strecker synthesis using deuterated reagents or by H-D exchange reactions.
Experimental Protocol (Strecker Synthesis Adaptation):
-
Reaction of Deuterated Formaldehyde (B43269) and Potassium Cyanide: Deuterated formaldehyde (D₂CO) is reacted with potassium cyanide in the presence of deuterated ammonium (B1175870) chloride (ND₄Cl) in D₂O.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed with a strong acid (e.g., DCl in D₂O) to yield Glycine-d5.
-
Purification: The Glycine-d5 is isolated and purified by crystallization.
Coupling of Cholic Acid-d4 and Glycine-d5
The conjugation of Cholic Acid-d4 and Glycine-d5 is typically achieved via an amide bond formation. The mixed anhydride (B1165640) method is a widely used and effective approach.[1][2]
Experimental Protocol (Mixed Anhydride Method):
-
Activation of Cholic Acid-d4: Cholic Acid-d4 is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane). A tertiary amine (e.g., triethylamine) is added, followed by the dropwise addition of a chloroformate (e.g., ethyl chloroformate) at a low temperature (e.g., 0-5 °C) to form the mixed anhydride.
-
Coupling Reaction: A solution of Glycine-d5, dissolved in an appropriate solvent (e.g., aqueous sodium hydroxide), is added to the mixed anhydride solution. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Glycocholic Acid-d5 is then purified by column chromatography or recrystallization to yield the final product.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of Glycocholic Acid-d5.
Characterization of Glycocholic Acid-d5
The synthesized Glycocholic Acid-d5 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the molecule and the positions of the deuterium labels. Both ¹H and ¹³C NMR are employed.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of Glycocholic Acid-d5 is expected to be very similar to that of unlabeled glycocholic acid, with the key difference being the absence of signals corresponding to the five protons on the glycine moiety. The characteristic signals for the cholic acid backbone will remain.
| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected Glycocholic Acid-d5 (δ, ppm) |
| H-18 (CH₃) | ~0.68 (s) | ~0.68 (s) |
| H-19 (CH₃) | ~0.92 (s) | ~0.92 (s) |
| H-21 (CH₃) | ~0.99 (d) | ~0.99 (d) |
| H-3 | ~3.45 (m) | ~3.45 (m) |
| H-7 | ~3.85 (m) | ~3.85 (m) |
| H-12 | ~3.98 (m) | ~3.98 (m) |
| Glycine-CH₂ | ~3.8-4.0 (d) | Absent |
| Glycine-NH | ~8.0 (t) | Absent or significantly reduced |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will also be similar to the unlabeled standard. The carbon atoms of the glycine moiety will show altered signals due to the C-D coupling, appearing as multiplets with significantly lower intensity.[3][4]
| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected Glycocholic Acid-d5 (δ, ppm) |
| C-18 | ~12.5 | ~12.5 |
| C-19 | ~22.8 | ~22.8 |
| C-21 | ~17.4 | ~17.4 |
| C-3 | ~71.8 | ~71.8 |
| C-7 | ~68.4 | ~68.4 |
| C-12 | ~73.1 | ~73.1 |
| Glycine-CH₂ | ~41.5 | Multiplet, reduced intensity |
| Glycine-C=O | ~176.0 | ~176.0 |
| Cholic Acid-C=O | ~174.5 | ~174.5 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of Glycocholic Acid-d5 in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Glycocholic Acid-d5. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Expected Mass Spectral Data:
-
Molecular Weight: The theoretical molecular weight of Glycocholic Acid-d5 (C₂₆H₃₈D₅NO₆) is approximately 470.65 g/mol .
-
Mass Spectrum: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 469.64.
-
MS/MS Fragmentation: The fragmentation pattern will be similar to unlabeled glycocholic acid, with key fragments showing a mass shift corresponding to the deuterium labels. A characteristic fragment for glycine-conjugated bile acids is the loss of the glycine moiety, resulting in a fragment ion corresponding to the cholic acid backbone.[5]
| Unlabeled Fragment Ion (m/z) | Description | Expected d5-Fragment Ion (m/z) |
| 464.3 | [M-H]⁻ | 469.3 |
| 389.3 | [M-H - C₂H₄NO₂]⁻ | 389.3 |
| 74.0 | [Glycine-H]⁻ | 78.0 |
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of Glycocholic Acid-d5 in a suitable solvent (e.g., methanol/water).
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra and product ion spectra (MS/MS) of the parent ion.
Characterization Workflow
Caption: Workflow for the characterization of synthesized Glycocholic Acid-d5.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the chemical purity of the synthesized Glycocholic Acid-d5. A reversed-phase HPLC method is typically employed.
Experimental Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, more commonly, coupled with a mass spectrometer (LC-MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Analysis: Inject the sample and run the gradient method to separate the product from any impurities. Purity is determined by the peak area percentage.
Data Summary
The following tables summarize the key physicochemical and analytical data for Glycocholic Acid-d5.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₃₈D₅NO₆ |
| Molecular Weight | ~470.65 g/mol |
| CAS Number | 2170091-95-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; signals for glycine moiety absent. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; glycine carbons show multiplets with reduced intensity. |
| HRMS (ESI-) | [M-H]⁻ (m/z) | ~469.64 |
| MS/MS (ESI-) | Key Fragments (m/z) | ~389.3, ~78.0 |
| HPLC | Purity | ≥98% |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Glycocholic Acid-d5. The successful synthesis of this deuterated internal standard is critical for the development of robust and accurate analytical methods for the quantification of glycocholic acid in biological research and clinical settings. The provided protocols and expected analytical data will serve as a valuable resource for researchers in this field.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
